molecular formula C17H15F2N3O B2768041 3,4-difluoro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide CAS No. 1798511-21-3

3,4-difluoro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide

Cat. No.: B2768041
CAS No.: 1798511-21-3
M. Wt: 315.324
InChI Key: HHJXKWVYXMBKDU-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide (CAS 1798511-21-3) is a chemical compound with the molecular formula C 17 H 15 F 2 N 3 O and a molecular weight of 315.32 g/mol . This benzamide derivative features the 1H-pyrrolo[2,3-b]pyridine scaffold, a privileged structure in medicinal chemistry known for its relevance in protein kinase inhibition . Compounds based on the pyrrolo[2,3-b]pyridine core are of significant interest in oncology research, particularly as inhibitors of fibroblast growth factor receptors (FGFRs) . The pyrrolopyridine moiety can act as a hinge binder in the ATP-binding site of kinases, and structural modifications can lead to potent and selective inhibitors for various cancer types, including breast cancer . This makes such compounds valuable tools for investigating signaling pathways involved in cell proliferation, migration, and survival. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3,4-difluoro-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O/c18-14-5-4-13(11-15(14)19)17(23)21-8-2-9-22-10-6-12-3-1-7-20-16(12)22/h1,3-7,10-11H,2,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJXKWVYXMBKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

Inhibitory Effects on Fibroblast Growth Factor Receptors

The compound has been shown to interact with the fibroblast growth factor receptor (FGFR) family. FGFRs are critical in various cellular processes, including cell proliferation, differentiation, and survival. In vitro studies indicate that 3,4-difluoro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis through the inhibition of FGFR signaling pathways.

Molecular Mechanism of Action

Upon binding to FGFRs, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail. This activation leads to downstream signaling cascades involving RAS–MEK–ERK, phospholipase C gamma (PLCγ), and phosphoinositide 3-kinase (PI3K)–Akt pathways. These pathways are crucial for cell survival and proliferation, making this compound a promising candidate for targeted cancer therapies.

Synthesis Overview

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolopyridine Core : Cyclization of a suitable precursor to form the pyrrolopyridine structure.
  • Substitution Reactions : Introducing desired functional groups onto the pyrrolopyridine core.
  • Coupling Reactions : Coupling the substituted core with 3,4-difluorobenzamide to yield the final product.

Industrial Production Methods

In industrial settings, these synthetic routes are optimized for large-scale production by employing efficient catalysts and high-yielding reaction conditions. Scalable purification techniques are also utilized to ensure product quality.

Cancer Therapeutics

Recent studies have highlighted the potential of this compound as a therapeutic agent against various cancer types. For instance:

  • A study demonstrated that this compound significantly inhibits tumor growth in mouse models of breast cancer by targeting FGFR signaling pathways. The compound's ability to induce apoptosis in cancer cells presents a novel approach for treatment strategies against resistant cancer phenotypes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-difluoro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide is unique due to its specific substitution pattern and its potent inhibitory effects on FGFRs. This makes it a valuable compound for drug development and biochemical research.

Q & A

Basic: What synthetic routes are commonly employed for preparing 3,4-difluoro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide, and what reaction conditions critically influence yield?

Answer:
The synthesis typically involves multi-step reactions starting from fluorinated benzamide precursors and pyrrolo[2,3-b]pyridine derivatives. Key steps include:

  • Amide Coupling : Reaction of 3,4-difluorobenzoic acid derivatives with a propylamine-linked pyrrolopyridine intermediate under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
  • Cyclization : Formation of the pyrrolo[2,3-b]pyridine core via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) or iodine-mediated cyclization .
  • Optimization Factors :
    • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
    • Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling steps, with yields sensitive to ligand choice .
    • Temperature : Cyclization steps often require elevated temperatures (80–105°C) .

Basic: How is the structural integrity and purity of this compound verified post-synthesis?

Answer:
Analytical techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and absence of unreacted intermediates. For example, the propyl linker’s methylene protons appear as triplets at δ ~3.5–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., expected [M+H]+ = 363.35 g/mol) .
  • HPLC-PDA : Reverse-phase chromatography assesses purity (>95% by area under the curve) .

Basic: What in vitro assays confirm PDE4 inhibitory activity, and how is cellular cAMP modulation quantified?

Answer:

  • PDE4 Enzymatic Assays : Recombinant PDE4 isoforms (e.g., PDE4B, PDE4D) are incubated with the compound and cAMP substrate. Inhibition is measured via fluorescence polarization or colorimetric detection (IC₀₀ values typically <100 nM) .
  • cAMP Quantification :
    • ELISA : Competitive immunoassays using anti-cAMP antibodies.
    • Luciferase Reporters : HEK293 cells transfected with cAMP-responsive luciferase constructs show dose-dependent luminescence increases (EC₅₀ ~10–50 nM) .

Advanced: How can researchers resolve discrepancies between in vitro PDE4 inhibition potency and in vivo anti-inflammatory efficacy?

Answer:
Discrepancies may arise due to:

  • Pharmacokinetic Factors : Poor oral bioavailability or rapid metabolism. Address via:
    • Metabolic Stability Assays : Liver microsome studies to identify metabolic hotspots (e.g., propyl linker oxidation) .
    • Formulation Optimization : Use of solubilizing agents (e.g., cyclodextrins) or prodrug strategies.
  • Model Selection : In vivo efficacy in LPS-induced lung inflammation models may not correlate with arthritis models. Validate using multiple disease-relevant assays .

Advanced: What strategies optimize selectivity for PDE4 subtypes (e.g., PDE4B vs. PDE4D) while minimizing off-target effects?

Answer:

  • Structural Modifications :
    • Pyrrolopyridine Substituents : Bulky groups at the 3-position enhance PDE4B selectivity by sterically hindering PDE4D’s catalytic pocket .
    • Fluorine Positioning : 3,4-Difluoro substitution on benzamide improves isoform discrimination compared to mono-fluoro analogs .
  • Off-Target Profiling : Screen against PDE1–11 families using radiometric assays to exclude cross-reactivity (e.g., PDE3/7 inhibition) .

Advanced: How does stereochemistry at the propyl linker influence biological activity, and how is chiral purity maintained during synthesis?

Answer:

  • Chiral Impact : The (S)-configuration at the propyl linker’s central carbon enhances PDE4 binding affinity by ~10-fold compared to (R)-isomers, as shown in molecular docking studies .
  • Stereochemical Control :
    • Chiral Resolutions : Use of chiral HPLC (e.g., CHIRALPAK® AD-H column) to separate enantiomers.
    • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during amide coupling .

Advanced: What methodological approaches validate synergistic effects when combining this compound with other anti-inflammatory agents?

Answer:

  • Combination Index (CI) Analysis :
    • In Vitro : Co-treatment with TNF-α inhibitors in PBMCs; calculate CI via Chou-Talalay method (CI <1 indicates synergy) .
    • In Vivo : Murine models of colitis treated with compound + methotrexate; assess colon inflammation via histopathology and cytokine profiling (IL-6, IL-17) .

Advanced: How are structure-activity relationship (SAR) studies designed to balance potency and toxicity for this compound?

Answer:

  • Core Modifications :
    • Pyrrolopyridine : Replacement with indole reduces PDE4 affinity by 50%, emphasizing the core’s critical role .
    • Benzamide Fluorination : 3,4-Difluoro substitution maximizes potency, while 2,4-difluoro analogs show increased hepatotoxicity in vitro (IC₅₀ >10 μM in HepG2 cells) .
  • Toxicity Screening :
    • hERG Assays : Patch-clamp electrophysiology to exclude cardiac liability (IC₅₀ >30 μM acceptable) .
    • CYP Inhibition : Microsomal assays to avoid drug-drug interactions (CYP3A4 IC₅₀ >50 μM) .

Basic: What computational tools predict binding modes of this compound to PDE4 isoforms?

Answer:

  • Molecular Docking : Autodock Vina or Schrödinger Glide simulates binding to PDE4B’s catalytic domain (PDB: 1F0J). Key interactions include:
    • Hydrogen bonding between benzamide carbonyl and Gln443.
    • π-Stacking of pyrrolopyridine with Phe446 .
  • MD Simulations : GROMACS-based simulations (100 ns) assess binding stability and identify residues critical for selectivity .

Advanced: How are contradictory data on tissue-specific efficacy (e.g., lung vs. joint inflammation) reconciled in preclinical studies?

Answer:

  • Tissue Penetration Studies : LC-MS/MS quantifies compound levels in target tissues (e.g., lung vs. synovial fluid) after dosing .
  • Biomarker Correlation : Measure PDE4 activity in tissue lysates and correlate with local cAMP levels. Discrepancies may indicate compartment-specific pharmacokinetics .

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